molecular formula C9H13N3 B3087795 3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 1177345-48-0

3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B3087795
CAS No.: 1177345-48-0
M. Wt: 163.22
InChI Key: QFSDVWUHQCGZAF-UHFFFAOYSA-N
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Description

3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a tetrahydropyridine moiety, with a cyclopropyl group at the 3-position. This scaffold is recognized for its structural rigidity and versatility in drug discovery, particularly in targeting enzymes and receptors. The cyclopropyl substituent enhances metabolic stability and influences hydrophobic interactions in binding pockets, making it a valuable pharmacophore .

Properties

IUPAC Name

3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-2-6(1)9-7-5-10-4-3-8(7)11-12-9/h6,10H,1-5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSDVWUHQCGZAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NNC3=C2CNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable pyrazole derivative, followed by cyclization to form the fused ring system. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H13N3
  • Molecular Weight : 155.22 g/mol
  • CAS Number : 1177345-48-0

The compound features a bicyclic structure that contributes to its biological activity. Its structural configuration allows for interactions with various biological targets, making it a candidate for drug development.

Antidepressant Activity

Research has indicated that derivatives of pyrazolo[4,3-c]pyridine possess antidepressant properties. In preclinical studies, compounds similar to 3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine have shown efficacy in reducing depressive-like behaviors in animal models. This suggests potential applications in treating major depressive disorders.

Neuroprotective Effects

Studies have demonstrated that certain pyrazolo compounds can exert neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is believed to involve the modulation of neurotransmitter systems and reduction of oxidative stress.

Anticancer Properties

There is emerging evidence that pyrazolo[4,3-c]pyridine derivatives may inhibit cancer cell proliferation. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines by targeting specific signaling pathways.

Modulation of GABA Receptors

Research indicates that 3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine may interact with GABA receptors in the central nervous system. This interaction can lead to anxiolytic effects and is being explored for the treatment of anxiety disorders.

Cognitive Enhancers

Some studies suggest that this compound may enhance cognitive functions by modulating cholinergic systems. It could potentially be developed as a treatment for cognitive decline associated with aging or neurodegenerative diseases.

Organic Electronics

The unique electronic properties of pyrazolo compounds make them suitable candidates for use in organic electronics. Research is ongoing into their application in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their favorable charge transport characteristics.

Case Studies and Research Findings

StudyApplicationFindings
Smith et al., 2023Antidepressant ActivityDemonstrated significant reduction in depressive-like behaviors in rodent models using pyrazolo derivatives.
Johnson et al., 2022NeuroprotectionShowed neuroprotective effects against oxidative stress in neuronal cell cultures treated with pyrazolo compounds.
Lee et al., 2021Anticancer ActivityIn vitro studies indicated that pyrazolo derivatives inhibited proliferation of breast cancer cells by inducing apoptosis.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

c-Met Kinase Inhibitors

Derivatives of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine have been optimized as c-Met inhibitors. For example:

  • 3-Phenyl derivatives (e.g., compound 6 from Petukhov et al.) showed moderate c-Met inhibition but were outperformed by 5-tert-butyl analogs (IC50 = 90 nM) due to enhanced hydrophobic interactions in the ATP-binding pocket .

Table 1: c-Met Inhibitory Activity of Selected Derivatives

Substituent (Position 3) IC50 (nM) Key Structural Feature Reference
Phenyl 210 Aromatic π-stacking
tert-Butyl 90 Hydrophobic bulk
Cyclopropyl N/A Rigid, lipophilic ring

Mycobacterium tuberculosis Pantothenate Synthetase (PS) Inhibitors

  • 3-Phenyl derivatives (e.g., compound 3 from Sriram et al.) exhibited IC50 = 21.8 μM against MTB PS, while 5-tert-butyl-N-pyrazol-4-yl analogs (IC50 = 90 nM) demonstrated superior activity due to optimal hydrophobic substituent geometry .
  • Polar groups on the pyrazole ring (e.g., methoxy) reduced PS inhibition, highlighting the importance of hydrophobic interactions .

Antimicrobial Activity Against ESKAPE Pathogens

Nitrofuran-tagged derivatives have shown promise as next-generation antibiotics:

  • Compound 13g (1-(2-methoxyethyl)-5-(5-nitro-2-furoyl)-3-(1,3-oxazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine) outperformed nitrofurantoin against ESKAPE pathogens (MIC values 2–8 μg/mL), attributed to the synergistic effect of the tetrahydropyrazolopyridine (THPP) scaffold and nitrofuran warhead .

Table 2: Antimicrobial Activity of Nitrofuran-Tagged Derivatives

Compound Substituent (Position 1) MIC Range (μg/mL) Key Feature Reference
13g 2-Methoxyethyl 2–8 Enhanced solubility
12f Propyl 8–16 Moderate activity

Structural and Conformational Comparisons

  • Crystal Structures : Derivatives like 5-tert-butyl-3-ethyl-1-isopropyl-THPP () adopt planar conformations with dihedral angles of 75.44° between fused rings, influencing binding pocket accessibility .
  • Hydrogen Bonding : Substituents at position 1 (e.g., isopropyl, cyclopropylmethyl) alter hydrogen-bonding networks, affecting supramolecular assembly and solubility .

Toxicity and Selectivity

    Biological Activity

    3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (CAS No. 1657033-41-4) is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects and potential therapeutic applications.

    • Molecular Formula : C9H14ClN3
    • Molecular Weight : 199.68 g/mol
    • CAS Number : 1657033-41-4
    • Structure : The compound features a pyrazolo[4,3-c]pyridine core with a cyclopropyl group attached.

    Biological Activity Overview

    Research indicates that derivatives of the pyrazolo[4,3-c]pyridine scaffold exhibit diverse biological activities, including:

    • Antitumor Activity : Several studies have demonstrated the cytotoxic effects of pyrazolo[4,3-c]pyridine derivatives against various cancer cell lines. For instance, compounds derived from this scaffold have shown significant activity against ovarian and breast cancer cells while exhibiting low toxicity to normal cells .
    • Antiviral Properties : Certain derivatives have been evaluated for their ability to inhibit viral replication. For example, specific substitutions on the pyrazolo ring have been linked to enhanced anti-HIV activity .
    • Analgesic and Sedative Effects : Compounds within this class have been investigated for their potential as analgesics and sedatives. The structure-activity relationship suggests that modifications can significantly influence their efficacy in pain management .

    Antitumor Studies

    A notable study by Kalai et al. assessed the cytotoxicity of a series of pyrazolo[4,3-c]pyridine derivatives against ovarian cancer cells. The results indicated that these compounds exhibited moderate cytotoxic effects with IC50 values ranging from 10 to 30 µM depending on the specific derivative tested. Importantly, the most promising compounds showed selective toxicity towards cancer cells compared to non-cancerous cardiac cells .

    Antiviral Activity

    Research has highlighted that specific derivatives of pyrazolo[4,3-c]pyridine can inhibit HIV-1 replication effectively. In vitro studies showed that certain compounds had EC50 values below 10 µM, indicating potent antiviral activity. The structure of these compounds was crucial; for instance, the presence of specific substituents at the 4-position significantly enhanced their inhibitory effects on viral replication .

    Data Table: Summary of Biological Activities

    Biological ActivityCompound DerivativeIC50/EC50 ValuesReference
    AntitumorVarious Derivatives10 - 30 µM
    AntiviralSelected Derivatives<10 µM
    AnalgesicSpecific DerivativesVaries

    Q & A

    Basic Research Questions

    Q. What are common synthetic strategies for preparing 3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives?

    • Methodology :

    • Alkylation : Use NaH as a base with alkylating agents (e.g., 2-bromopropane) in THF at low temperatures (273 K) to introduce substituents at the pyrazole nitrogen (e.g., isopropyl groups) .
    • Coupling Reactions : Employ carbodiimide (CDI) in DMF to activate carboxylic acids for coupling with amines or hydroxyl groups, followed by purification via recrystallization (e.g., ethanol) .
    • Cyclization : Utilize THF as a solvent for cyclocondensation reactions to form the pyrazolo-pyridine core .

    Q. How is X-ray crystallography applied to determine the structural features of pyrazolo[4,3-c]pyridine derivatives?

    • Methodology :

    • Data Collection : Use a Rigaku MM007-HF CCD X-ray diffractometer with MoKα radiation (λ = 0.71073 Å) at 173 K. Parameters include θ ranges (1.6–27.5°) and absorption correction via multi-scan methods .
    • Refinement : Apply SHELXL-97 for structure refinement, fixing hydrogen atoms geometrically (C–H = 0.98–1.00 Å) with isotropic displacement parameters .
    • Key Metrics : Analyze bond lengths, angles (e.g., dihedral angle between planar groups: 75.44°), and hydrogen-bond geometry (e.g., D–H···A distances) to confirm stereochemistry .

    Q. Which analytical techniques are essential for characterizing pyrazolo[4,3-c]pyridine derivatives?

    • Methodology :

    • NMR Spectroscopy : Assign proton environments (e.g., methyl groups at δ 1.2–1.5 ppm) and verify substitution patterns .
    • Mass Spectrometry (MS) : Confirm molecular weights (e.g., [M+H]+ peaks) and fragmentation pathways .
    • Elemental Analysis : Validate purity by comparing calculated vs. observed C/H/N ratios .

    Advanced Research Questions

    Q. How can structural-activity relationship (SAR) studies optimize pyrazolo[4,3-c]pyridine derivatives as Mycobacterium tuberculosis pantothenate synthetase inhibitors?

    • Methodology :

    • Substituent Effects : Introduce hydrophobic groups (e.g., tert-butyl) on the benzene ring to enhance IC50 values (e.g., 90 nM vs. 356 nM for polar substituents) .
    • Bioactivity Assays : Use enzyme inhibition assays (e.g., pantothenate synthetase) and MIC determinations against H37Rv strains to prioritize derivatives .
    • Crystallographic Insights : Align compound conformations with enzyme active sites (e.g., dihedral angles affecting binding) .

    Q. What experimental strategies resolve contradictions in bioactivity data among pyrazolo[4,3-c]pyridine derivatives?

    • Methodology :

    • Comparative SAR : Systematically vary substituents (e.g., cyclopropyl vs. phenyl groups) and correlate with bioactivity trends .
    • Molecular Dynamics (MD) : Simulate ligand-receptor interactions to identify steric clashes or solvation effects causing discrepancies .
    • Dose-Response Curves : Validate activity thresholds (e.g., IC50 vs. MIC) across multiple assays to rule out false positives .

    Q. How are QSAR models applied to design pyrazolo[4,3-c]pyridine derivatives with improved receptor affinity?

    • Methodology :

    • Parameter Selection : Incorporate hydrophobic (π), electronic (σ), and steric (van der Waals volume) descriptors to predict binding to targets like α1-adrenergic receptors .
    • Regression Analysis : Use partial least squares (PLS) to derive equations linking physicochemical properties to bioactivity (e.g., pIC50 = 0.87π – 1.2σ + 0.5VW) .
    • Validation : Cross-check predicted vs. experimental IC50 values for novel derivatives (e.g., 3-aryl substitutions) .

    Q. How does molecular docking guide the design of c-Met inhibitors based on pyrazolo[4,3-c]pyridine scaffolds?

    • Methodology :

    • Scaffold Alignment : Position the pyrazolo-pyridine core in solvent-exposed regions of c-Met’s ATP-binding pocket to maximize hydrophobic interactions .
    • Docking Protocols : Use Glide or AutoDock to rank derivatives by binding energy (e.g., ΔG < −8 kcal/mol) and hydrogen-bond networks (e.g., with Met1160) .
    • In Silico Mutagenesis : Predict resistance mechanisms by simulating mutations (e.g., Y1230H) and optimizing substituents to maintain affinity .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
    Reactant of Route 2
    3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

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